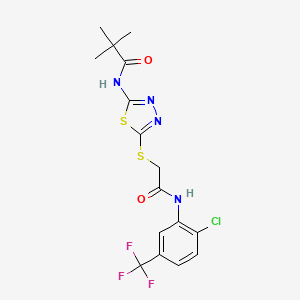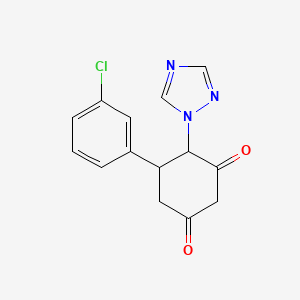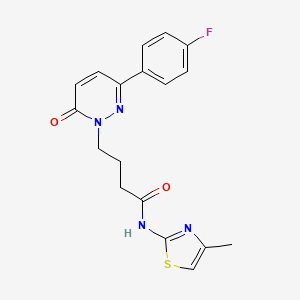
Fmoc-D-Phe(4-Guad-Pmc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Phe(4-Guad-Pmc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-phenylalanine, which is further modified with a guanidino group protected by a 4-pentamethylchroman (Pmc) group. This compound is valuable in the field of peptide chemistry due to its stability and ease of removal of the Fmoc group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(4-Guad-Pmc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The carboxyl group of the protected D-phenylalanine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with a guanidino precursor.
Protection of the Guanidino Group: The guanidino group is protected using the Pmc group. This is done by reacting the intermediate with Pmc-chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group. The Pmc group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like DCC or HBTU.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: DCC, HBTU, or other carbodiimide-based reagents for peptide bond formation.
Major Products:
Deprotected Amino Acid: Removal of Fmoc and Pmc groups yields the free amino acid with a guanidino group.
Peptide Chains: Coupling reactions result in the formation of peptide chains incorporating Fmoc-D-Phe(4-Guad-Pmc)-OH.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and peptidomimetics, providing stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design of modified peptides and proteins with enhanced properties.
Medicine:
Drug Development: Modified peptides incorporating this compound are explored for therapeutic applications, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
作用机制
Mechanism: The primary function of Fmoc-D-Phe(4-Guad-Pmc)-OH in peptide synthesis is to provide a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Fmoc group protects the amino group during synthesis and is removed under mild basic conditions. The Pmc group protects the guanidino group and is removed using acidic conditions.
Molecular Targets and Pathways: In biological applications, peptides incorporating this compound may interact with specific enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
相似化合物的比较
Fmoc-D-Phe-OH: Lacks the guanidino modification, used in standard peptide synthesis.
Fmoc-D-Phe(4-NO2)-OH: Contains a nitro group instead of a guanidino group, used for different chemical properties.
Fmoc-D-Phe(4-OMe)-OH: Contains a methoxy group, offering different reactivity and properties.
Uniqueness: Fmoc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of the guanidino group, which can enhance interactions with biological targets and provide additional functionalization options in peptide synthesis.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOREBGIBBGDNK-MGBGTMOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)
![3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2707148.png)
![Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2707149.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2707152.png)
![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)
![11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2707154.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

